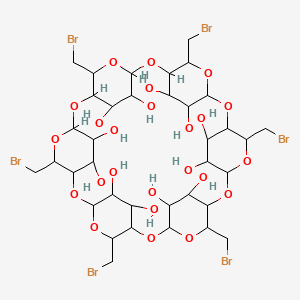![molecular formula C7H12N2O5 B12103279 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxypropanoyl group, and an aminoacetic acid moiety. Its molecular formula is C7H13N3O5, and it has a molecular weight of 219.20 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 3-hydroxypropanoic acid to form 3-acetamido-3-hydroxypropanoic acid.
Amidation: This intermediate is then subjected to amidation with glycine to yield the final product, this compound.
The reaction conditions often require controlled temperatures, typically around 0-5°C for acetylation, and room temperature for amidation. Catalysts such as acetic anhydride and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound throughout the synthesis process.
化学反応の分析
Types of Reactions
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid, while reduction can produce 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol.
科学的研究の応用
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its therapeutic potential, particularly in drug design and development.
作用機序
The mechanism by which 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The compound can modulate enzyme activity, leading to changes in metabolic flux and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions.
類似化合物との比較
Similar Compounds
- 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid
- 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol
- N-Acetylglycine
Uniqueness
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in both research and industrial contexts.
特性
分子式 |
C7H12N2O5 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-[(2-acetamido-3-hydroxypropanoyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13) |
InChIキー |
DZSFFSREGMDONQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)








![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

